molecular formula C23H32O3 B193197 16-Dehydropregnenolone acetate CAS No. 979-02-2

16-Dehydropregnenolone acetate

カタログ番号: B193197
CAS番号: 979-02-2
分子量: 356.5 g/mol
InChIキー: MZWRIOUCMXPLKV-RFOVXIPZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

16-Dehydropregnenolone acetate is a chemical compound that serves as a crucial intermediate in the synthesis of various steroid hormones-based drugs. It is synthesized from steroidal sapogenins such as diosgenin and solasodine. This compound is known for its role as an antagonist for the farnesoid X receptor and its ability to modulate cholesterol metabolism .

作用機序

Target of Action

16-Dehydropregnenolone acetate (16-DPA) is an antagonist for the farnesoid X receptor (FXR) . FXR is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism .

Mode of Action

As an FXR antagonist, 16-DPA inhibits the activation of FXR, leading to the up-regulation of CYP7A1 , a key enzyme in the classic pathway of bile acid synthesis .

Biochemical Pathways

16-DPA affects the cholesterol metabolism pathway . By antagonizing FXR, it up-regulates CYP7A1, which catalyzes the conversion of cholesterol to 7-alpha-hydroxycholesterol, the first and rate-limiting step in the synthesis of bile acids . This process ultimately leads to a decrease in serum cholesterol levels .

Pharmacokinetics

The pharmacokinetic properties of 16-DPA have been studied in animal models. In female mice, 16-DPA showed a higher area under the plasma concentration-time curve (AUC), lower apparent volume of distribution (Vz), and smaller systemic clearance (CL) than the 16-DPA solution group . This suggests that the compound has good bioavailability. The pharmacokinetics of 16-dpa can vary between genders .

Result of Action

The primary cellular effect of 16-DPA is the lowering of serum cholesterol levels . This is achieved through the up-regulation of CYP7A1, leading to increased conversion of cholesterol to bile acids .

Action Environment

The action of 16-DPA can be influenced by various environmental factors. For instance, the availability of steroidal sapogenins, such as diosgenin and solasodine, which are used in the synthesis of 16-DPA, can affect the production and availability of the compound . Furthermore, the use of certain solvents and catalysts in the synthesis of 16-DPA can impact its efficacy and stability .

準備方法

Synthetic Routes and Reaction Conditions: 16-Dehydropregnenolone acetate can be synthesized through a one-pot eco-friendly and efficient transformation of steroidal sapogenins like diosgenin and solasodine. The process involves acetolysis of diosgenin with acetic anhydride by autoclaving, followed by oxidation and acid hydrolysis of the oxidized product . Another method involves a three-step synthesis from diosgenin, which includes generation of acetylonium ion from acetic anhydride in a pressure reactor, followed by an ultrasound-irradiated oxidation reaction .

Industrial Production Methods: Industrial production of this compound typically involves the use of diosgenin extracted from naturally occurring sources such as Dioscorea floribunda or Solanum khasianum tuber berries. The process can be scaled up for commercial production with an overall yield of 75% .

化学反応の分析

類似化合物との比較

生物活性

Introduction

16-Dehydropregnenolone acetate (16-DPA) is a steroid compound that serves as an intermediate in the synthesis of various semisynthetic steroids. Its biological activities have garnered interest in pharmacology, particularly regarding its potential therapeutic applications and mechanisms of action. This article reviews the biological activity, pharmacokinetics, and potential clinical implications of 16-DPA, supported by relevant data tables and research findings.

Pharmacokinetics

The pharmacokinetic profile of 16-DPA has been studied primarily in animal models. A significant study involved administering 40 mg/kg of 16-DPA intramuscularly to rats, revealing rapid absorption and elimination characteristics:

Pharmacokinetic Parameters Mean ± SD
C max (ng/mL)289 ± 25
t max (h)0.38 ± 0.14
t 1/2 (h)2.5 ± 1.1
AUC (0-t) (ng·h/mL)544 ± 73
AUC (0-∞) (ng·h/mL)621 ± 116
MRT (0-t) (h)2.2 ± 0.4
MRT (0-∞) (h)3.4 ± 1.2
CLz/F (L/(h·kg))67 ± 13
Vz/F (L/kg)229 ± 69

These results indicate that after intramuscular administration, 16-DPA reaches peak plasma concentrations quickly and has a relatively short half-life, suggesting efficient metabolism and clearance from the body .

Antitumor Properties

Recent studies have highlighted the potential antitumor activity of 16-DPA. In vitro experiments demonstrated that derivatives of 16-DPA exhibit cytotoxic effects on various cancer cell lines, including SK-LU-1, PC-3, and MCF7. Notably, certain derivatives showed up to 80% cytotoxicity against the SK-LU-1 lung cancer cell line, indicating promising anticancer properties .

Inhibition of 5α-Reductase

Another significant biological activity of 16-DPA is its role as an inhibitor of the 5α-reductase enzyme , which is crucial in the conversion of testosterone to dihydrotestosterone (DHT). This conversion is implicated in androgen-dependent conditions such as prostate cancer. Derivatives synthesized from 16-DPA have been investigated for their inhibitory effects on both type I and type II isoenzymes of this enzyme, with varying degrees of efficacy compared to established inhibitors like finasteride .

The mechanisms underlying the biological activities of 16-DPA include:

  • Antagonism of Farnesoid X Receptor (FXR) : Related compounds have been shown to act as antagonists to FXR, leading to upregulation of CYP7A1 and subsequent reductions in serum cholesterol levels .
  • Cytotoxicity Induction : Some derivatives induce apoptosis in cancer cells through mechanisms that may involve alterations in steroid receptor signaling pathways .

Case Studies and Research Findings

Several case studies have further elucidated the biological effects of 16-DPA:

  • Anticancer Activity : In a controlled study involving various cancer cell lines, derivatives based on the structure of 16-DPA were synthesized and tested for their antiproliferative effects. The results indicated that specific modifications at the C-3 position significantly enhanced cytotoxicity against certain cancer types .
  • Pharmacological Safety : Chronic toxicity studies on animal models have indicated that 16-DPA exhibits a favorable safety profile, with no significant adverse effects observed at therapeutic doses .
  • Potential for Lipid-Lowering Effects : The FXR antagonistic properties suggest a potential application for managing dyslipidemia, although further clinical trials are necessary to establish efficacy in humans .

特性

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21H,6,8-13H2,1-4H3/t17-,18-,20-,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWRIOUCMXPLKV-RFOVXIPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057857
Record name Dehydropregnenolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

979-02-2
Record name Dehydropregnenolone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=979-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydropregnenolone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Dehydropregnenolone acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37741
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dehydropregnenolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20-oxopregna-5,16-dien-3-β-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.326
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREGNADIENOLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832VMW7ZGC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-Dehydropregnenolone acetate
Reactant of Route 2
Reactant of Route 2
16-Dehydropregnenolone acetate
Reactant of Route 3
Reactant of Route 3
16-Dehydropregnenolone acetate
Reactant of Route 4
Reactant of Route 4
16-Dehydropregnenolone acetate
Reactant of Route 5
Reactant of Route 5
16-Dehydropregnenolone acetate
Reactant of Route 6
Reactant of Route 6
16-Dehydropregnenolone acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。